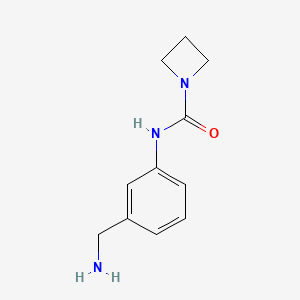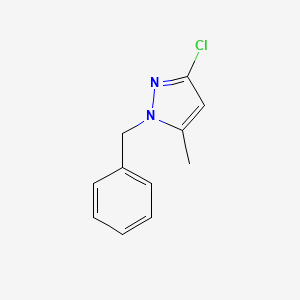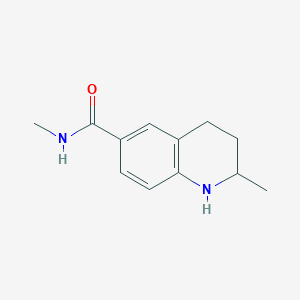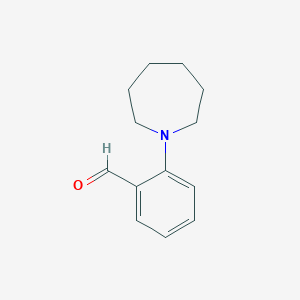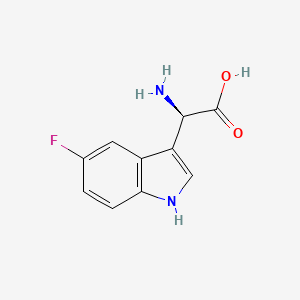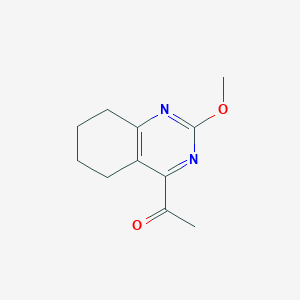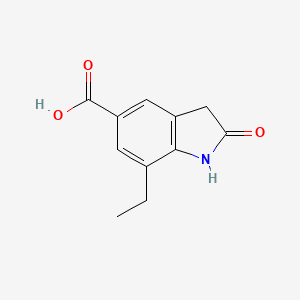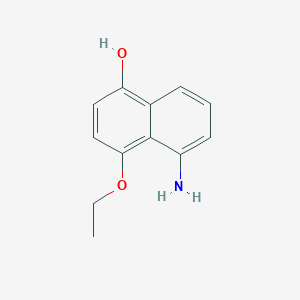
5-Amino-4-ethoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-ethoxynaphthalen-1-ol: is an organic compound belonging to the naphthalene family It features an amino group at the 5th position, an ethoxy group at the 4th position, and a hydroxyl group at the 1st position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxynaphthalen-1-ol followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Amino-4-ethoxynaphthalen-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the amino and ethoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Deoxygenated naphthalene derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Amino-4-ethoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicine include the development of pharmaceutical agents. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-4-ethoxynaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
5-Amino-4-methoxynaphthalen-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Amino-4-hydroxynaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
5-Amino-4-chloronaphthalen-1-ol: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness: 5-Amino-4-ethoxynaphthalen-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and interaction with biological membranes compared to its methoxy or hydroxyl analogs.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-amino-4-ethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-7-6-10(14)8-4-3-5-9(13)12(8)11/h3-7,14H,2,13H2,1H3 |
Clé InChI |
PGHLGEJRAKNYCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)O)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


